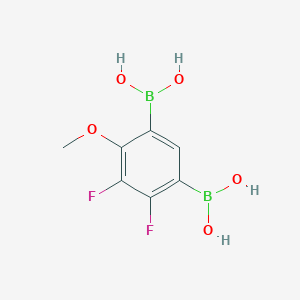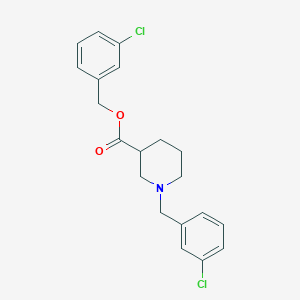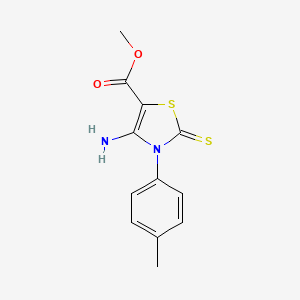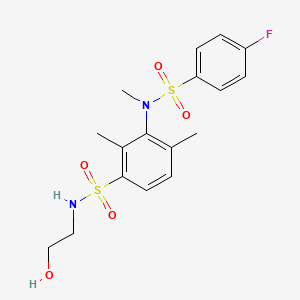
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is a boronic acid derivative with the molecular formula C7H8B2F2O5. This compound is characterized by the presence of two boronic acid groups, two fluorine atoms, and a methoxy group attached to a benzene ring. Boronic acids and their derivatives are highly valued in organic synthesis, particularly for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed and can lead to various transformations, including the formation of new carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various chemical transformations, including suzuki-miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Result of Action
The removal of the boron moiety from boronic acids can lead to various chemical transformations, potentially affecting cellular processes .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , indicating that temperature could affect its stability. Additionally, the presence of other reactive species in the environment could potentially influence the compound’s reactivity and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2,3-difluoro-4-methoxybenzene using a diboron reagent under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
科学的研究の応用
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug design.
Material Science: Utilized in the development of advanced materials, including polymers and electronic devices.
類似化合物との比較
Similar Compounds
2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid: Similar structure but with different substitution pattern on the benzene ring.
2,5-Difluoro-1,4-phenylenediboronic acid: Lacks the methoxy group, which can affect its reactivity and applications.
Uniqueness
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is unique due to the specific arrangement of its functional groups, which can provide distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and methoxy groups can enhance its utility in various synthetic applications .
特性
IUPAC Name |
(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBRIPUELWMWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)




![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)


![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
